molecular formula C19H20N2O2 B2390100 N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide CAS No. 905675-36-7

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide

Cat. No.: B2390100
CAS No.: 905675-36-7
M. Wt: 308.381
InChI Key: NNOMEHNAIQWLBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide typically involves the transformation of itaconic acid into the desired pyrrolidine derivative. One common method includes a five-step transformation process, starting with itaconic acid and leading to the formation of 1-methyl and 1-phenyl substituted pyrrolidine carboxylic acids. These acids are then subjected to amidation with various aliphatic amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve parallel solution-phase synthesis, which allows for the efficient production of multiple derivatives simultaneously. This method is advantageous for producing large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows for efficient binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Uniqueness

What sets N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide apart is its specific substitution pattern and the presence of both phenyl and pyrrolidine moieties. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(12-11-15-7-3-1-4-8-15)20-16-13-19(23)21(14-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMEHNAIQWLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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